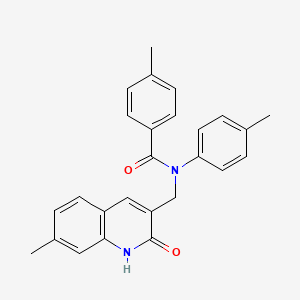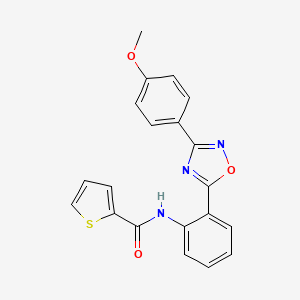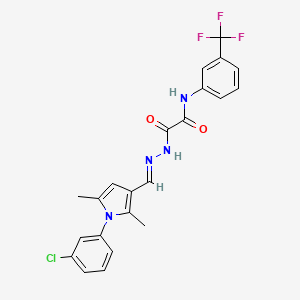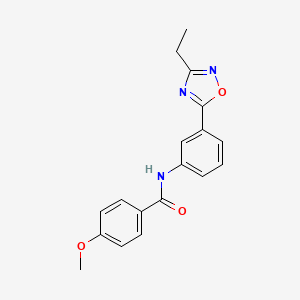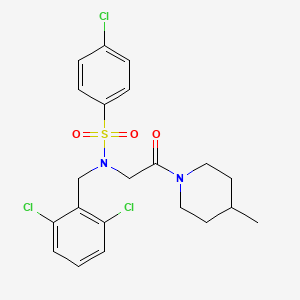
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide, also known as CPP-109, is a synthetic compound that has been developed for its potential therapeutic use in the treatment of addiction to drugs such as cocaine and heroin. CPP-109 is an inhibitor of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression in the brain. Inhibition of HDAC has been shown to increase the expression of certain genes that are involved in the formation of new synapses and the strengthening of existing ones, which may help to reverse the changes in the brain that occur as a result of drug addiction.
作用机制
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide works by inhibiting the enzyme HDAC, which is involved in the regulation of gene expression in the brain. HDAC inhibitors have been shown to increase the expression of certain genes that are involved in the formation of new synapses and the strengthening of existing ones, which may help to reverse the changes in the brain that occur as a result of drug addiction. By inhibiting HDAC, 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide may help to restore normal synaptic plasticity in the brain and reduce the likelihood of relapse in individuals with drug addiction.
Biochemical and physiological effects:
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in animal models of drug addiction. In addition to reducing cocaine self-administration and reinstatement of drug-seeking behavior, 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide has been shown to increase the expression of certain genes that are involved in synaptic plasticity and to increase the density of dendritic spines in the prefrontal cortex, a brain region that is involved in decision-making and impulse control.
实验室实验的优点和局限性
One advantage of using 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide in lab experiments is that it is a highly specific inhibitor of HDAC, which means that its effects can be attributed specifically to the inhibition of this enzyme. However, one limitation of using 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide is that it has a relatively short half-life in the body, which means that it may need to be administered frequently in order to maintain its effects.
未来方向
There are several potential future directions for research on 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide. One area of interest is the development of more potent and selective HDAC inhibitors that may be more effective in treating drug addiction. Another area of interest is the investigation of the effects of 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide on other forms of addiction, such as alcohol and nicotine addiction. Finally, there is interest in investigating the potential use of 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide in combination with other medications or behavioral therapies for the treatment of drug addiction.
合成方法
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide is synthesized from several starting materials, including cyclopropylamine, 2-chlorobenzoyl chloride, and piperidine-4-carboxylic acid. The synthesis involves several steps, including the formation of an amide bond between the piperidine-4-carboxylic acid and cyclopropylamine, followed by the reaction of the resulting amide with 2-chlorobenzoyl chloride to form 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide.
科学研究应用
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide has been the subject of extensive research in the field of addiction medicine, with numerous studies investigating its potential therapeutic use in the treatment of cocaine and heroin addiction. One study found that 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide was effective in reducing cocaine self-administration in rats, and another study found that it reduced the reinstatement of cocaine-seeking behavior in rats that had previously been trained to self-administer the drug. Other studies have investigated the effects of 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide on the brain, including its effects on gene expression and synaptic plasticity.
属性
IUPAC Name |
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-14-4-2-1-3-13(14)16(21)19-9-7-11(8-10-19)15(20)18-12-5-6-12/h1-4,11-12H,5-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXVYBFENAFOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679303 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Chloro-benzoyl)-piperidine-4-carboxylic acid cyclopropylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

